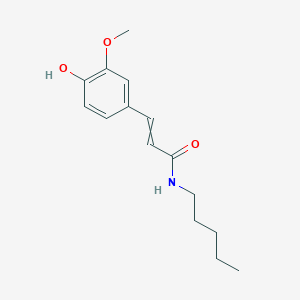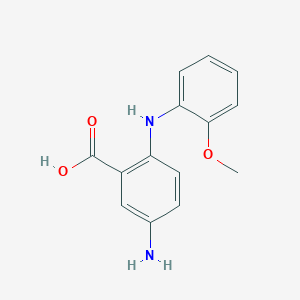
5-Amino-2-(2-methoxyanilino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(2-methoxyanilino)benzoic acid is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid, featuring an amino group at the 5-position and a 2-methoxyanilino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-methoxyanilino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylbenzoic acid with 2-methoxyaniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis method. This approach allows for the efficient preparation of the compound with high yields, often ranging from 84% to 99% . The process involves the use of readily available starting materials and optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-methoxyanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
5-Amino-2-(2-methoxyanilino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-methoxyanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: This compound is structurally similar but lacks the 2-methoxyanilino group.
2-Amino-5-chlorobenzoic acid: Similar structure with a chlorine atom instead of the methoxy group.
2-Amino-5-methoxybenzoic acid: Similar structure with a methoxy group at the 5-position instead of the 2-position.
Uniqueness
5-Amino-2-(2-methoxyanilino)benzoic acid is unique due to the presence of both the amino group and the 2-methoxyanilino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
765288-63-9 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-amino-2-(2-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-5-3-2-4-12(13)16-11-7-6-9(15)8-10(11)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |
InChI Key |
POFMLGADENSYSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


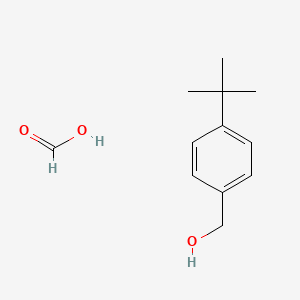


![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
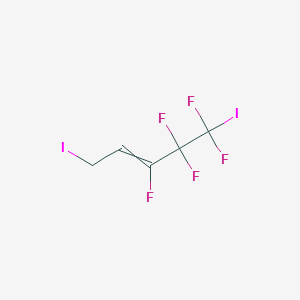
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)
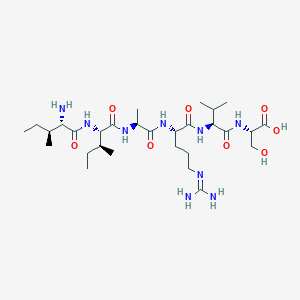
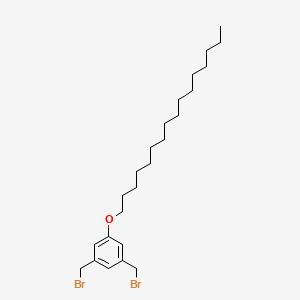
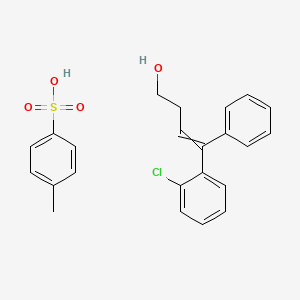
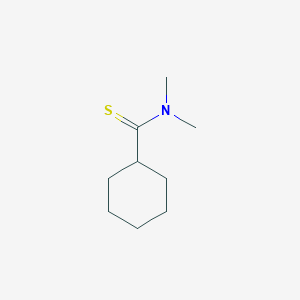
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
